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molecular formula C19H15N3OS B433113 4-Amino-2-anilino-5-(4-methylbenzoyl)-3-thiophenecarbonitrile CAS No. 316361-04-3

4-Amino-2-anilino-5-(4-methylbenzoyl)-3-thiophenecarbonitrile

Cat. No. B433113
M. Wt: 333.4g/mol
InChI Key: PHMAHRGARCIYDY-UHFFFAOYSA-N
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Patent
US07585859B2

Procedure details

Malononitrile (0.661 g, 0.0100 mol) was dissolved in N,N-dimethylformamide (50 mL, 0.6 mol) and was stirred under an atmosphere of Argon. Potassium carbonate (1.52 g, 0.0110 mol) was added and was stirred for 30 minutes. Isothiocyanatobenzene (1.49 g, 0.0110 mol) was added and the reaction mixture was stirred for 2 hours. 2-Bromo-1-(4-methylphenyl)-ethanone, (2.34 g, 0.0110 mol) was added and the reaction mixture was allowed to stir overnight. The resultant dark red solution was diluted with 150 mL ethyl acetate and washed successively with 100 mL each of 1/2 saturated NaHCO3 solution, 1N LiCl (2×) and 1N Na2S2O3. The combined aqueous layers were discarded and the organic layer was dried, filtered, and evaporated to collect 1.46 g of the desired product as pale yellow-orange crystals. MS(ESI) [M+H+]+=334.2.
Quantity
0.661 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[N:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:18]=[S:19].Br[CH2:27][C:28]([C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=1)=[O:29]>C(OCC)(=O)C>[NH2:4][C:3]1[C:2]([C:1]#[N:5])=[C:18]([NH:17][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[S:19][C:27]=1[C:28](=[O:29])[C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.661 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
N(=C=S)C1=CC=CC=C1
Step Four
Name
Quantity
2.34 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed successively with 100 mL each of 1/2 saturated NaHCO3 solution, 1N LiCl (2×) and 1N Na2S2O3
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to collect 1.46 g of the desired product as pale yellow-orange crystals

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(SC1C(C1=CC=C(C=C1)C)=O)NC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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